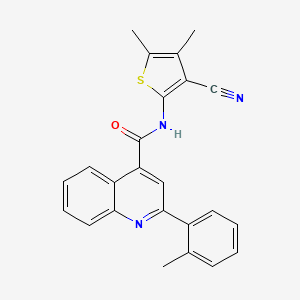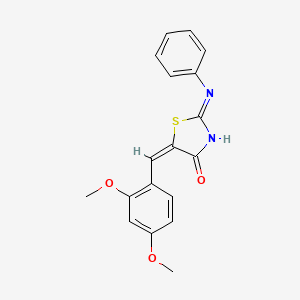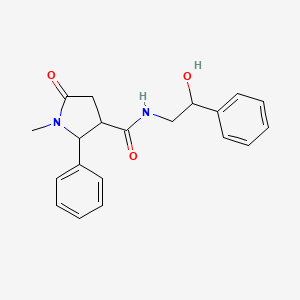![molecular formula C23H29ClN2O3 B6041020 N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B6041020.png)
N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-4-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a hydroxy-methoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the piperidine derivative.
Introduction of the Hydroxy-Methoxyphenyl Group: This step involves the reaction of the piperidine derivative with a hydroxy-methoxyphenyl compound under specific conditions to ensure the correct positioning of the functional groups.
Final Amidation: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine group of the piperidine derivative and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-4-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]propanamide
- N-[(3-chlorophenyl)methyl]-3-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]propanamide
- N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]propanamide
Uniqueness
N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-4-yl]propanamide is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3/c1-29-21-6-7-22(27)19(14-21)16-26-11-9-17(10-12-26)5-8-23(28)25-15-18-3-2-4-20(24)13-18/h2-4,6-7,13-14,17,27H,5,8-12,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNYTWAETWFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)



![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)
![ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6040972.png)
![4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline](/img/structure/B6040975.png)
![2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate](/img/structure/B6040979.png)
![1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide](/img/structure/B6040988.png)
![6-(2-chlorophenyl)-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040994.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B6041008.png)
![N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide](/img/structure/B6041014.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]adamantan-2-amine](/img/structure/B6041028.png)
